molecular formula C19H22N4O2S B12179687 N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

Cat. No.: B12179687
M. Wt: 370.5 g/mol
InChI Key: WSMDNRFOBZMYHZ-UHFFFAOYSA-N
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Description

N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a complex organic compound characterized by its unique structure, which includes a thiazole ring and a quinazolinone moiety

Properties

Molecular Formula

C19H22N4O2S

Molecular Weight

370.5 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-(4-oxoquinazolin-3-yl)hexanamide

InChI

InChI=1S/C19H22N4O2S/c1-13-14(2)26-19(21-13)22-17(24)10-4-3-7-11-23-12-20-16-9-6-5-8-15(16)18(23)25/h5-6,8-9,12H,3-4,7,10-11H2,1-2H3,(H,21,22,24)

InChI Key

WSMDNRFOBZMYHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CCCCCN2C=NC3=CC=CC=C3C2=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the quinazolinone moiety. Key reagents often include thioamides, aldehydes, and amines, with reaction conditions involving controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity, essential for its application in various industries. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.

    Substitution: Common in modifying the thiazole or quinazolinone rings to create derivatives with different properties.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Antimicrobial Properties

Thiazole derivatives are well-documented for their antibacterial and antifungal activities. Research indicates that compounds with thiazole rings exhibit significant antimicrobial effects against various pathogens. For instance, the compound has shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi, making it a candidate for developing new antimicrobial agents.

Anticancer Effects

Numerous studies have highlighted the anticancer properties of thiazole-containing compounds. The presence of the quinazoline structure in N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide suggests potential efficacy in targeting cancer cells. Preliminary findings suggest that this compound may induce apoptosis in various cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic potential .

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor of specific enzymes involved in disease processes. For example, certain thiazole derivatives have been shown to inhibit enzymes like cyclooxygenase and lipoxygenase, which are critical in inflammation and cancer progression. This property positions the compound as a potential anti-inflammatory agent.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic synthesis techniques. These may include:

  • Condensation Reactions : To form the thiazole and quinazoline rings.
  • Functional Group Modifications : To enhance solubility and bioavailability.

Research into optimizing these synthetic pathways is ongoing to improve yield and reduce costs associated with production .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several thiazole derivatives against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited an MIC (Minimum Inhibitory Concentration) lower than many existing antibiotics, highlighting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that the compound induced significant cytotoxic effects at low concentrations. Flow cytometry analysis revealed that treated cells underwent apoptosis through both intrinsic and extrinsic pathways. These findings suggest that this compound could serve as a lead structure for developing novel anticancer therapies .

Mechanism of Action

The mechanism of action of N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or activate biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide shares similarities with other thiazole and quinazolinone derivatives, such as:
    • 4,5-dimethylthiazole
    • 4-oxoquinazoline

Uniqueness

What sets this compound apart is its combined structure, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from simpler analogs.

Biological Activity

N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a complex organic compound that belongs to the thiazole and quinazoline derivative classes. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N4O2SC_{16}H_{18}N_{4}O_{2}S, with a molecular weight of 342.41 g/mol. The compound features a thiazole ring and a quinazoline moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC16H18N4O2SC_{16}H_{18}N_{4}O_{2}S
Molecular Weight342.41 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit various enzymes and receptors involved in cancer cell proliferation and survival. The compound's thiazole and quinazoline components are known to participate in multiple signaling pathways related to cell growth and apoptosis.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

  • MTT Assay : In vitro studies using the MTT assay demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer). The IC50 values for these cell lines were reported in the low micromolar range, indicating potent activity .
  • Mechanism Insights : The compound may induce apoptosis through mechanisms such as DNA synthesis inhibition and disruption of mitochondrial function. These effects are crucial for its potential as an anticancer agent .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several pathogenic microorganisms:

  • Bacterial Inhibition : Studies indicate that this compound demonstrates significant inhibitory effects against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were determined to be effective at concentrations as low as 500 μg/mL .
  • Fungal Activity : The compound has been tested against various fungal strains, showing effective antifungal properties that could be leveraged in therapeutic applications .

Case Studies

Several case studies have been conducted to evaluate the biological activities of this compound:

  • Study on Cancer Cell Lines : A study involving A549 and MCF-7 cell lines assessed the cytotoxic effects of different concentrations of the compound over 48 hours. Results indicated a dose-dependent response with significant cell death observed at higher concentrations .
  • Antimicrobial Efficacy Testing : Another study tested the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli using disk diffusion methods, confirming its potential as an antimicrobial agent .

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